2-(2,5-dimethylphenyl)quinoline
Overview
Description
2-(2,5-Dimethylphenyl)quinoline is an organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a 2,5-dimethylphenyl group attached at the 2-position. This compound exhibits unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For instance, 2,5-dimethylbenzaldehyde can be reacted with aniline under acidic conditions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,5-Dimethylphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Similar in structure but lacks the dimethyl groups, which can affect its chemical reactivity and biological activity.
2-(3,5-Dimethylphenyl)quinoline: Another isomer with different positioning of the methyl groups, leading to variations in properties and applications.
Uniqueness
2-(2,5-Dimethylphenyl)quinoline is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-7-8-13(2)15(11-12)17-10-9-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRTIKIQUGWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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